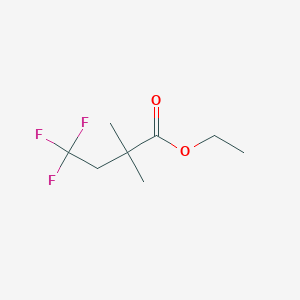

Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various fluorine-containing organic molecules. Its utility in organic synthesis stems from the presence of the trifluoromethyl group, which can significantly alter the physical and chemical properties of molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through various methods. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used as a precursor for synthesizing a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Additionally, ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate is prepared from ethyl 4,4,4-trifluoro-2-butynote and further reacts with terminal alkynes to yield en-4-ynoic acid derivatives . Moreover, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles has been studied, leading to the formation of various fluorine-containing compounds .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using spectroscopic methods, microanalysis, and X-ray diffraction analysis. For example, the structures of fluorine-containing multiply substituted dispirocyclohexanes obtained from the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate have been confirmed by these techniques . Similarly, the crystal structures of various ethyl 2-arylidenemalononitriles have been determined, revealing details such as the Z conformation about the C=C bond .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, leading to the formation of diverse fluorine-containing compounds. For instance, its reaction with nitrostyrenes in the presence of Et3N yields furan derivatives . The compound also participates in Knoevenagel condensation reactions to produce molecules with potential antimicrobial activities . Furthermore, it can be transformed into trifluoromethyl-substituted carboxylic esters, ketones, diols, and epoxy alcohols through reactions with organometallic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group. This group is known for its lipophilicity and ability to enhance the metabolic stability of molecules. The presence of the trifluoromethyl group in heterocycles and other derivatives synthesized from this compound can impart unique properties, such as increased chemical and thermal stability, which are desirable in various applications . Additionally, the synthesis of triflate ionic liquids from ethyl trifluoromethanesulfonate highlights the role of the trifluoromethyl group in affecting the properties of ionic liquids, such as their solubility and thermal stability .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its versatility in chemical synthesis (Honey et al., 2012).

Enantioselective Reduction : The compound has been used in enantioselective reduction processes. For instance, its reduction by fermenting baker's yeast yielded enantiomerically pure trifluoro-hydroxyesters. This process is crucial for producing compounds with specific chirality, which is important in pharmaceuticals and other applications (Seebach et al., 1984).

Reactions with Terminal Alkynes : Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, derived from Ethyl 4,4,4-trifluoro-2-butynote, has been used in palladium-catalyzed reactions with terminal alkynes. This demonstrates its role in creating complex organic compounds with potential applications in materials science and pharmaceuticals (Qing & Zhang, 1997).

Synthesis of Pyrimidine-Dione Derivatives : The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea has been utilized to prepare 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. This is indicative of its use in creating nucleotide analogs or other biologically significant molecules (Li et al., 2010).

Creation of Quinolinones : Ethyl 4,4,4-trifluoro-3-oxobutanoate has been used in chemoselective reactions to create 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones. This highlights its utility in synthesizing complex heterocyclic compounds, which are often used in drug discovery and material sciences (Berbasov & Soloshonok, 2003).

properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)5-8(9,10)11/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJANYYQTMRUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433758 |

Source

|

| Record name | ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-92-3 |

Source

|

| Record name | ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dimethyl-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)